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molecular formula C11H20O2 B8592721 2-Isopropylcycloheptanecarboxylic acid

2-Isopropylcycloheptanecarboxylic acid

Cat. No. B8592721
M. Wt: 184.27 g/mol
InChI Key: COTAZLBAVJMVFS-UHFFFAOYSA-N
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Patent
US04248859

Procedure details

Magnesium (3.12 g, 0.13 mole), mercuric chloride (0.1 g) and dry tetrahydrofuran (10 ml) were stirred together. Chloromethylethyl ether (12.3 g, 0.13 mole) in tetrahydrofuran (15 ml) was then slowly added at -10° C. 2-Isopropylcycloheptanone (18.5 g, 0.12 mole) in tetrahydrofuran (25 ml) was added slowly keeping the mixture at -10°. This mixture was kept for 15 hours at -10° C. Saturated ammonium chloride solution (100 mls) and dilute ammonia (50 ml) were then added. The mixture was extracted with ether and the ether extracts dried and concentrated. The residue (11 g.) was distilled bp. 115°/130°/12 mm Hg, mixed with formic acid (6.5 g) and heated at 100° C. for 2 hours. The solution was extracted with ether, washed with NaHCO3 solution and dried (MgSO4). The solvent was removed and the residue (11 g), silver oxide (16.2 g, 0.07 mole) and sodium hydroxide (2.8 g. 0.07 mole) in water (150 ml) were stirred at 30° C. for 50 hours. The mixture was filtered and extracted with ether. The aqueous layer was acidified and extracted with ether. The ether was removed and the residue was distilled to give 2-isopropylcycloheptanecarboxylic acid, bp. 120°/0.2 mm.
Quantity
3.12 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric chloride
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
18.5 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Four
[Compound]
Name
residue
Quantity
11 g
Type
reactant
Reaction Step Five
Quantity
2.8 g
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
16.2 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].ClC[O:4][CH2:5][CH3:6].[CH:7]([CH:10]1C[CH2:15][CH2:14][CH2:13][CH2:12][C:11]1=O)([CH3:9])[CH3:8].[Cl-].[NH4+].N.[OH-:21].[Na+]>O1CCCC1.O.[Ag]=O>[CH:7]([CH:10]1[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:6]1[C:5]([OH:21])=[O:4])([CH3:9])[CH3:8] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
3.12 g
Type
reactant
Smiles
[Mg]
Name
mercuric chloride
Quantity
0.1 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12.3 g
Type
reactant
Smiles
ClCOCC
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
18.5 g
Type
reactant
Smiles
C(C)(C)C1C(CCCCC1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
50 mL
Type
reactant
Smiles
N
Step Five
Name
residue
Quantity
11 g
Type
reactant
Smiles
Name
Quantity
2.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
16.2 g
Type
catalyst
Smiles
[Ag]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -10°
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether extracts dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue (11 g.) was distilled bp. 115°/130°/12 mm Hg
ADDITION
Type
ADDITION
Details
mixed with formic acid (6.5 g)
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ether
WASH
Type
WASH
Details
washed with NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The ether was removed
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)(C)C1C(CCCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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